5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
CAS No.: 1803601-84-4
Cat. No.: VC2895335
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803601-84-4 |
|---|---|
| Molecular Formula | C10H11ClN4O2 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H |
| Standard InChI Key | ZGLIXTHPKWKKOG-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl |
| Canonical SMILES | CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Basic Properties
5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride consists of a 1,2,3-triazole core substituted with a methyl group at position 5, a carboxylic acid at position 4, and a pyridin-4-ylmethyl substituent at position 1, with hydrochloride as the counter ion . The molecular formula is C₁₀H₁₀N₄O₂·HCl with a molecular weight of 254.67 g/mol (218.21 g/mol for the free acid form) .
The compound belongs to the broader class of 1,2,3-triazole carboxylic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities and synthetic versatility. The basic structural components include:
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A 1,2,3-triazole heterocyclic core
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A carboxylic acid functional group
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A pyridine moiety connected via a methylene bridge
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A methyl substituent
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A hydrochloride salt form
Physical Properties
The physical properties of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride are summarized in Table 1.
Table 1: Physical Properties of 5-Methyl-1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to off-white |
| Molecular Weight | 254.67 g/mol |
| Solubility | Soluble in water, methanol, and DMSO |
| Melting Point | Not specifically reported in literature |
| Stability | Stable under normal conditions |
Biological Activities of Related Compounds
While specific biological data for 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is limited in the available literature, insights can be gained from studies on structurally related 1,2,3-triazole-4-carboxylic acids.
Antiproliferative Activities
Research on similar 1,2,3-triazole-4-carboxylic acids has revealed promising antiproliferative activities against various cancer cell lines . For instance:
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5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant activity against the NCI-H522 lung cancer cell line, inhibiting growth by nearly 40% .
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5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed activity against multiple cancer cell lines, including melanoma (LOX IMVI), lung cancer (NCI-H522), and breast cancer (MDA-MB-231/ATCC) .
Table 2: Antiproliferative Activities of Selected Triazole Carboxylic Acids Against Cancer Cell Lines
| Compound | Mean Growth (%) | Most Sensitive Cell Line | Growth Percentage (%) |
|---|---|---|---|
| 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 98.42 | NCI-H522 (Lung cancer) | 62.47 |
| 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 95.53 | LOX IMVI (Melanoma) | 44.78 |
| 5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 101.64 | LOX IMVI (Melanoma) | 62.25 |
Note: Lower growth percentage values indicate higher antiproliferative activity .
Research Methods and Analytical Techniques
Various analytical techniques are applicable for the characterization and study of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation, with characteristic signals for the triazole proton/carbon, methyl group, pyridine ring, and carboxylic acid .
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Mass Spectrometry: Useful for molecular weight confirmation and fragmentation pattern analysis .
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Infrared Spectroscopy (IR): Can identify functional groups such as C=O stretching of the carboxylic acid, N=N stretching of the triazole ring, and O-H stretching bands .
Diffraction Methods
X-ray crystallography has been successfully applied to related compounds for determination of:
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Bond lengths and angles
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Intermolecular interactions
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Crystal packing arrangements
Biological Assay Methods
For evaluating the potential biological activities of this compound, the following assays could be considered:
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Antiproliferative Assays: MTT or similar viability assays against various cancer cell lines, following protocols similar to those used by the US National Cancer Institute .
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Enzyme Inhibition Assays: To evaluate potential interactions with target enzymes.
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Antimicrobial Susceptibility Testing: To assess potential antibacterial or antifungal properties.
Future Research Directions
Several promising avenues exist for future research on 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could provide valuable insights into:
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The role of the pyridine moiety in biological activity
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The importance of the methyl substituent at position 5
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The effect of altering the position of attachment to the pyridine ring
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The impact of changing the salt form
Biological Target Identification
Research could focus on identifying specific biological targets and mechanisms of action, particularly in:
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Cancer cell growth inhibition
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Enzyme inhibition pathways
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Antimicrobial mechanisms
Advanced Applications
Exploration of potential applications in:
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Drug delivery systems
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Metal-organic frameworks
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Catalysis
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Biosensing
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